Benzenesulfonic acid, 4,4'-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt is a complex organic compound. It is known for its unique structure, which includes a benzenesulfonic acid moiety linked to an anthracenediyl core through oxy bridges. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. This process is a classic example of aromatic sulfonation, which is a crucial reaction in industrial organic chemistry .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, including the initial sulfonation of benzene, followed by further functionalization to introduce the anthracenediyl core and the oxy bridges. The final step often involves the neutralization of the sulfonic acid groups with sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: This reaction can reduce the sulfonic acid groups to sulfonate salts.
Substitution: This reaction can replace the sulfonic acid groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is used in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt involves its interaction with molecular targets through its sulfonic acid groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound can act as a strong acid, facilitating proton transfer reactions and influencing the pH of the environment.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar chemical properties.
p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis.
Acid Blue 80: A related compound with a similar anthracenediyl core.
Uniqueness
Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt is unique due to its specific structure, which combines the properties of benzenesulfonic acid and anthracenediyl derivatives. This unique structure imparts distinct chemical reactivity and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
6408-73-7 |
---|---|
Molecular Formula |
C26H16N2Na2O10S2 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
disodium;4-[1,4-diamino-9,10-dioxo-3-(4-sulfonatophenoxy)anthracen-2-yl]oxybenzenesulfonate |
InChI |
InChI=1S/C26H18N2O10S2.2Na/c27-21-19-20(24(30)18-4-2-1-3-17(18)23(19)29)22(28)26(38-14-7-11-16(12-8-14)40(34,35)36)25(21)37-13-5-9-15(10-6-13)39(31,32)33;;/h1-12H,27-28H2,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
JJSCWNMFFCKNEU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)OC4=CC=C(C=C4)S(=O)(=O)[O-])OC5=CC=C(C=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.